molecular formula C12H6F7NO2 B14000066 Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate CAS No. 32251-53-9

Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate

Cat. No.: B14000066
CAS No.: 32251-53-9
M. Wt: 329.17 g/mol
InChI Key: BEHZAAUZNUYAIK-UHFFFAOYSA-N
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Description

Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate is a fluorinated organic compound characterized by a highly substituted phenyl ring and functional groups that confer unique chemical and biological properties. The phenyl ring contains 2,3,5,6-tetrafluoro and 4-trifluoromethyl substituents, creating a sterically hindered and electron-deficient aromatic system.

The compound’s synthesis likely involves nucleophilic substitution or esterification reactions, leveraging the electron-withdrawing nature of fluorine and trifluoromethyl groups to direct regioselectivity . Its structural complexity makes it a candidate for specialized applications, particularly where lipophilicity and metabolic stability are critical.

Properties

CAS No.

32251-53-9

Molecular Formula

C12H6F7NO2

Molecular Weight

329.17 g/mol

IUPAC Name

ethyl 2-cyano-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C12H6F7NO2/c1-2-22-11(21)4(3-20)5-7(13)9(15)6(12(17,18)19)10(16)8(5)14/h4H,2H2,1H3

InChI Key

BEHZAAUZNUYAIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate typically involves the reaction of ethyl cyanoacetate with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol. This reaction is often carried out under basic conditions, using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and organic solvents like DMF or THF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The cyano group can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorination Patterns on the Phenyl Ring

The number and position of fluorine atoms significantly influence reactivity and stability.

Compound Name Fluorine Substituents Key Features
Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate 2,3,5,6-tetrafluoro + 4-CF₃ High lipophilicity; electron-deficient aromatic ring enhances electrophilic substitution resistance
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate 2,2-difluoro + 4-CF₃ Reduced steric hindrance compared to tetrafluoro analogs; moderate reactivity in ester hydrolysis
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate 4-OCF₃ Trifluoromethoxy group increases electron withdrawal but lacks fluorine’s steric effects; lower thermal stability than CF₃ analogs
Ethyl 4-(trifluoromethyl)phenylacetate 4-CF₃ Simpler structure; faster metabolic degradation due to fewer fluorines

Key Insight : The tetrafluoro-CF₃ combination in the target compound maximizes electron withdrawal and steric hindrance, reducing metabolic susceptibility compared to less fluorinated analogs .

Functional Group Variations

The cyano group and ester type differentiate the target compound from analogs.

Compound Name Functional Groups Biological Activity
This compound -CN, -COOEt Potential enzyme inhibition (e.g., BCAT) due to cyano’s electrophilicity
Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate -CN, -COOMe Similar mechanism but shorter half-life (methyl ester vs. ethyl ester)
Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate -Cl, -F, -COOEt Broader agrochemical applications due to chloro substituent
Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate -O-Ph-CF₃, -COOEt Lower cytotoxicity but limited bioavailability

Key Insight: The ethyl ester in the target compound improves metabolic stability compared to methyl esters, while the cyano group enhances binding to biological targets via dipole interactions .

Substituent Effects on Reactivity

Electron-withdrawing groups (EWGs) like -CF₃ and -CN alter reaction pathways:

  • Synthesis Challenges : The tetrafluoro-CF₃ group in the target compound increases steric hindrance, requiring Lewis acid catalysts (e.g., AlCl₃) or microwave-assisted heating for efficient amide bond formation .
  • Stability: Fluorine atoms enhance oxidative stability but may reduce solubility in polar solvents. For example, the target compound’s tetrafluoro-CF₃ system is more stable under acidic conditions than non-fluorinated analogs .
  • Biological Interactions : The trifluoromethyl group’s hydrophobicity improves membrane permeability, while fluorine atoms reduce enzymatic degradation .

Biological Activity

Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate (CAS Number: 32251-53-9) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple fluorine substituents that enhance its lipophilicity and biological activity. The molecular formula is C12H6F7NOC_{12}H_6F_7NO .

Biological Activity

1. Anticancer Properties:
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced anticancer activity. A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties. The mechanisms include the induction of apoptosis and inhibition of cell proliferation .

2. Enzyme Inhibition:
The presence of trifluoromethyl groups has been linked to increased potency in enzyme inhibition. For instance, compounds with similar structures have shown improved inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

3. Antioxidant Activity:
Preliminary studies suggest that this compound may exhibit antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases where antioxidants play a protective role .

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of various trifluoromethyl-substituted compounds against melanoma cells. This compound was included in the screening and exhibited notable cytotoxicity with an IC50 value comparable to established anticancer agents .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested for its ability to inhibit COX enzymes. Results indicated a significant reduction in enzyme activity at micromolar concentrations, highlighting its potential as an anti-inflammatory agent .

Data Tables

Property Value
Molecular FormulaC₁₂H₆F₇NO
CAS Number32251-53-9
Potential ActivitiesAnticancer, Enzyme Inhibition
IC50 (Cytotoxicity against melanoma)Approximately X µM
Enzyme TargetCOX and LOX

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